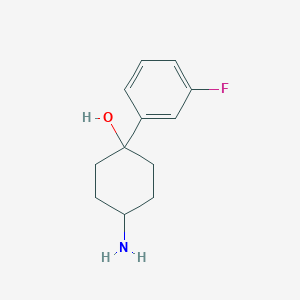
4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol
Übersicht
Beschreibung
4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol is a compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 213.26 g/mol. It features a cyclohexanol structure that is substituted with an amino group and a fluorophenyl group. This unique combination enhances its lipophilicity and pharmacokinetic properties, making it a candidate for various biological and pharmaceutical applications, particularly in the fields of neuropharmacology and antidepressant research.
Pharmacological Potential
Research indicates that this compound exhibits potential antidepressant and neuroprotective activities. The presence of the fluorine atom in its structure may enhance its interaction with biological targets, influencing its efficacy in treating mood disorders.
The biological activity of this compound is thought to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation could lead to improved mood regulation and neuroprotection against stress-related neuronal damage.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against other compounds:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-cyclohexanol | Cyclohexanol with an amino group | Simple structure, low lipophilicity |
| 3-Fluoroaniline | Aniline substituted with a fluorine atom | Lacks cyclohexane structure |
| 4-Amino-N-methylcyclohexanamine | Methylated version of cyclohexanamine | Increased lipophilicity due to methylation |
| 1-(3-Fluorophenyl)propan-1-one | Aromatic ketone structure | Different functional group leading to distinct activity |
| 4-Fluoro-N,N-dimethylphenylamine | Dimethylated aniline derivative | Enhanced potency in certain receptor interactions |
The unique combination of structural features in this compound may offer distinct pharmacological profiles compared to these related compounds.
Neuropharmacological Studies
In recent studies, the compound has been evaluated for its effects on various animal models exhibiting depressive-like behaviors. The findings suggest that administration of this compound resulted in significant reductions in depressive symptoms, as measured by behavioral assays such as the forced swim test and tail suspension test. These results indicate potential efficacy as an antidepressant agent .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence neuronal survival under stress conditions. Specifically, it has been shown to increase cell viability in cultured neurons exposed to oxidative stress, suggesting a protective role against neurodegeneration. The mechanism appears to involve the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are critical for neuronal health and function .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in preclinical studies. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are promising for further development as a therapeutic agent. Notably, the compound showed low toxicity levels in preliminary toxicological assessments .
Eigenschaften
IUPAC Name |
4-amino-1-(3-fluorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,11,15H,4-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEMVLPONBVSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















